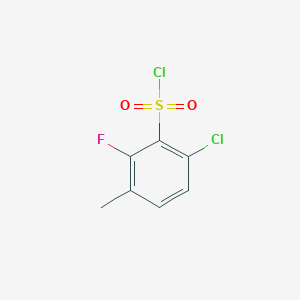

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-3-5(8)7(6(4)10)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHOUEAJBQROPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Chloro-2-fluoro-3-methylbenzenesulfonyl Chloride

Executive Summary

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride (CAS: 1706461-23-5) is a highly specialized organosulfur intermediate used primarily in the synthesis of sulfonamide-based pharmacophores. Characterized by a dense substitution pattern on the benzene ring, this compound offers a unique "scaffold lock" in medicinal chemistry—using the steric bulk of the chlorine and methyl groups to enforce conformational rigidity, while the fluorine atom modulates metabolic stability and lipophilicity.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in drug discovery.

Chemical Identity & Structural Analysis[1][2]

The compound features a benzene ring trisubstituted with a chlorine atom, a fluorine atom, and a methyl group, in addition to the reactive sulfonyl chloride moiety.

| Attribute | Detail |

| IUPAC Name | 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride |

| CAS Number | 1706461-23-5 |

| Molecular Formula | C₇H₅Cl₂FO₂S |

| Molecular Weight | 243.08 g/mol |

| SMILES | Cc1ccc(c(c1F)S(=O)(=O)Cl)Cl |

| Structural Class | Halogenated Arylsulfonyl Chloride |

Electronic & Steric Profile

-

2-Fluoro Effect: The fluorine atom at the ortho position relative to the sulfonyl group exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center. It also serves as a metabolic blocker, preventing ring oxidation at this position.

-

6-Chloro Sterics: The chlorine atom at the other ortho position creates significant steric hindrance. This "ortho-effect" protects the sulfonamide bond (formed in subsequent steps) from enzymatic hydrolysis but also requires specific conditions during synthesis to avoid steric clashes.

-

3-Methyl Group: Provides a lipophilic anchor (LogP modulation) and further desymmetrizes the electron density of the ring.

Physicochemical Properties[6][7]

Note: Experimental data for this specific isomer is limited in public registries. Values below represent high-confidence predicted ranges based on structural analogs (e.g., 2-chloro-6-methylbenzenesulfonyl chloride).

| Property | Value / Range | Condition |

| Physical State | Solid or Semi-solid | Ambient Temp (25°C) |

| Melting Point | 45°C – 55°C (Predicted) | Atmospheric Pressure |

| Boiling Point | ~135°C | @ 0.5 mmHg (Vacuum) |

| Density | 1.55 ± 0.05 g/cm³ | 20°C |

| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes in Water |

| Flash Point | >110°C | Closed Cup |

Synthesis & Manufacturing

The most reliable synthesis route for 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride utilizes the Meerwein Sulfonation method, starting from the corresponding aniline. This pathway avoids the selectivity issues inherent in direct chlorosulfonation of the parent toluene derivative.

Synthesis Workflow (The Sandmeyer-Type Route)

-

Diazotization: The precursor, 6-chloro-2-fluoro-3-methylaniline , is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) or acetic acid (AcOH) at -5°C to 0°C to form the diazonium salt.

-

Sulfonyl Chloride Formation: The diazonium species is reacted in situ with sulfur dioxide (SO₂) in the presence of a copper(I) chloride (CuCl) or copper(II) chloride (CuCl₂) catalyst in acetic acid.

-

Quenching & Isolation: The reaction mixture is poured into ice water. The sulfonyl chloride precipitates as a solid or oil, which is extracted with dichloromethane (DCM).

Visualization: Reaction Pathway

Figure 1: Meerwein sulfonation pathway transforming the aniline precursor to the target sulfonyl chloride.[1]

Reactivity Profile & Applications

Nucleophilic Substitution (Sulfonamide Formation)

The primary utility of this compound is as an electrophile. It reacts with primary and secondary amines to form sulfonamides.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur atom, followed by elimination of HCl.

-

Base Requirement: Requires a base (e.g., Triethylamine, Pyridine, or excess amine) to scavenge the HCl byproduct.

-

Selectivity: Due to the steric bulk of the ortho-chloro and ortho-fluoro groups, reaction rates may be slower than unhindered benzenesulfonyl chlorides. Heating or stronger bases (e.g., DMAP catalyst) may be required for sterically hindered amines.

Hydrolysis Sensitivity

-

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

-

Implication: The compound degrades rapidly in moist air or aqueous media. All reactions must be performed under anhydrous conditions (N₂ or Ar atmosphere).

Drug Discovery Applications

This scaffold is particularly valuable in the development of:

-

COX-2 Inhibitors: The substitution pattern mimics the pharmacophore requirements for cyclooxygenase active sites.

-

mPGES-1 Inhibitors: Used in anti-inflammatory research to target microsomal prostaglandin E synthase-1.[2]

-

"Magic Chloro" Effect: The chlorine atom can fill hydrophobic pockets in target proteins, increasing potency by up to 100-fold compared to the hydrogen-substituted analog.

Handling, Stability & Safety Protocols

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[3]

Storage & Stability

-

Temperature: Store at 2°C – 8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon preferred). Moisture sensitive.

-

Container: Tightly sealed glass vial with PTFE-lined cap. Avoid metal containers due to corrosive nature.

Emergency Decision Tree

Figure 2: Immediate response protocol for accidental exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84806055, 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride (Analogous Structure Analysis). Retrieved from [Link]

- European Patent Office.EP2606036B1 - 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents. (Describes synthesis of precursor 6-chloro-2-fluoro-3-methylaniline).

-

ChemRxiv (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (Context on medicinal chemistry utility). Retrieved from [Link]

-

Organic Syntheses. Preparation of Sulfonyl Chlorides via Diazotization (General Procedure). Coll. Vol. 10, p. 180. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride (CAS No. 1706461-23-5), a key building block in modern medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and detailed synthetic pathways. Emphasis is placed on the practical application of this reagent in the synthesis of complex pharmaceutical intermediates, supported by an in-depth analysis of its reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.

Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry

Benzenesulfonyl chlorides are a class of organic compounds of paramount importance in the synthesis of pharmaceutical agents. Their utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These groups are prevalent in a wide array of approved drugs, contributing to their therapeutic efficacy and pharmacokinetic profiles.

The specific substitution pattern of 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride offers a unique combination of steric and electronic properties. The presence of a chlorine atom, a fluorine atom, and a methyl group on the benzene ring allows for fine-tuning of the reactivity of the sulfonyl chloride and imparts specific characteristics to the resulting derivatives. This strategic substitution is often exploited by medicinal chemists to optimize drug-target interactions and metabolic stability. This guide will delve into the core aspects of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in the laboratory. While extensive experimental data for 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value (Predicted/Typical) | Source/Basis |

| CAS Number | 1706461-23-5 | [1] |

| Molecular Formula | C₇H₅Cl₂FO₂S | Derived from structure |

| Molecular Weight | 243.08 g/mol | Calculated from atomic weights |

| Appearance | Colorless to pale yellow solid or liquid | Typical for arylsulfonyl chlorides |

| Boiling Point | >250 °C (decomposes) | Estimated based on related structures like 4-fluoro-2-methylbenzenesulfonyl chloride (245-246 °C) [2] |

| Melting Point | 71-74 °C | [3] (for the related 3-chloro-2-methylbenzenesulfonyl chloride) |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); reacts with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides [4] |

Synthesis of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride: A Mechanistic Approach

The synthesis of arylsulfonyl chlorides can be broadly approached via two primary routes: direct chlorosulfonation of an aromatic ring or the conversion of a pre-existing sulfur-containing functional group. For polysubstituted benzenes, the latter approach, often commencing from a corresponding aniline, provides superior regiochemical control.

Proposed Synthetic Pathway: The Sandmeyer-Type Reaction

A robust and widely employed method for the preparation of arylsulfonyl chlorides from anilines is the Sandmeyer reaction. This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Caption: Proposed synthetic pathway for 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride via the Sandmeyer reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar transformations and should be optimized for the specific substrate. [5]

Step 1: Diazotization of 6-Chloro-2-fluoro-3-methylaniline

-

To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 6-chloro-2-fluoro-3-methylaniline portion-wise, maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the aniline hydrochloride suspension. The rate of addition should be controlled to keep the temperature of the reaction mixture between 0 and 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Chlorosulfonation

-

In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared by bubbling SO₂ gas through the acid at room temperature until saturation.

-

Copper(I) chloride is added to the sulfur dioxide solution, and bubbling of SO₂ is continued until a blue-green solution is obtained.

-

The cold diazonium salt solution from Step 1 is then added portion-wise to the stirred sulfur dioxide-copper chloride solution. The temperature should be maintained below 30 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The mixture is then poured into a large volume of ice-water, and the crude product is extracted with a suitable organic solvent such as dichloromethane or diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride, which can be further purified by vacuum distillation or recrystallization.

Reactivity and Applications in Drug Synthesis

The primary utility of 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride in drug discovery lies in its ability to serve as a versatile electrophile for the introduction of the substituted benzenesulfonyl group into a molecule.

Formation of Sulfonamides

The most common application of arylsulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. The sulfonamide functional group is a key pharmacophore in a multitude of drugs, including antibiotics, diuretics, and anti-inflammatory agents.

Caption: General reaction scheme for the synthesis of sulfonamides from 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The specific substitution pattern on the aromatic ring of 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride can influence the acidity of the resulting sulfonamide proton and its hydrogen bonding capabilities, which are critical for drug-receptor interactions.

Synthesis of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. The resulting sulfonate group is an excellent leaving group in nucleophilic substitution reactions, providing a pathway for the conversion of alcohols to other functional groups with retention of configuration.

Analytical Characterization

The structural elucidation and purity assessment of 6-chloro-2-fluoro-3-methylbenzenesulfonyl chloride are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the two protons on the benzene ring. The methyl group will appear as a singlet in the upfield region (around 2.5 ppm). The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing and -donating effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon bearing the sulfonyl chloride group will be significantly downfield. The fluorine atom will cause splitting of the signals for adjacent carbon atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of a sulfonyl chloride exhibits characteristic strong absorption bands. [6]

-

S=O Asymmetric Stretch: 1370-1410 cm⁻¹

-

S=O Symmetric Stretch: 1166-1204 cm⁻¹

-

Aromatic C=C Stretch: ~1450-1600 cm⁻¹

-

C-H Stretch (aromatic and methyl): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation patterns often involve the loss of the chlorine atom and the SO₂ group.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with water, alcohols, and strong bases, as these can cause vigorous and exothermic reactions.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern provides medicinal chemists with a tool to introduce specific electronic and steric features into drug candidates. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

Finetech Chem. CAS:80563-86-6 FT-0615353 3-CHLORO-2-METHYLBENZENESULFONYL CHLORIDE Product Detail Information. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Coll. Vol. 1, p.85 (1941); Vol. 1, p.17 (1921). [Link]

-

Organic Syntheses. m-Trifluoromethylbenzenesulfonyl chloride. Coll. Vol. 6, p.845 (1988); Vol. 58, p.136 (1978). [Link]

-

PubChem. 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Mass spectrometrically detected directly coupled high performance liquid chromatography/nuclear magnetic resonance spectroscopy/mass spectrometry for the identification of xenobiotic metabolites in maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H,1H,2H,2H-Perfluoro-1-decanol(678-39-7) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sensitive liquid chromatography-tandem mass spectrometry method for the determination of clarithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Practical Guide to Determining the Solubility of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl Chloride in Organic Solvents

Abstract

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its efficacy in synthetic routes is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide addresses the notable absence of publicly available solubility data for this compound. Instead of presenting non-existent data, this document provides a robust framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride independently. We will delve into the theoretical principles governing its solubility based on its physicochemical properties and offer detailed, field-proven experimental protocols for both qualitative and quantitative solubility assessment. This guide is designed to empower researchers with the practical knowledge required to make informed decisions on solvent selection and handling for this reactive compound.

Introduction: The Data Gap and the Path Forward

The strategic selection of a solvent is a cornerstone of successful chemical synthesis. For a reactive building block like 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride, understanding its solubility is not merely a matter of convenience but a critical parameter for process optimization and safety. A thorough review of scientific literature and chemical databases reveals a significant gap: specific, quantitative solubility data for this compound in common organic solvents is not available.

This guide bridges that gap by providing a comprehensive methodology to generate this crucial data in-house. We will begin by examining the molecular structure and physicochemical properties to build a predictive framework for solubility. This is followed by a detailed, step-by-step experimental protocol that can be readily implemented in a standard laboratory setting.

Physicochemical Profile and Theoretical Solubility Considerations

To predict the solubility of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride, we must first understand its molecular characteristics. While specific experimental data for this exact compound is scarce, we can infer its properties from its structure and data from closely related analogues.

Table 1: Estimated Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl Chloride

| Property | Estimated Value / Observation | Source / Rationale |

| Molecular Formula | C₇H₅Cl₂FO₂S | - |

| Molecular Weight | ~243.08 g/mol | Calculated from atomic weights. |

| Physical State | Likely a liquid or low-melting solid | Based on similar sulfonyl chlorides like Benzenesulfonyl chloride.[1] |

| Polarity | Moderately Polar | The sulfonyl chloride (-SO₂Cl) group is strongly electron-withdrawing and polar. The substituted benzene ring is nonpolar, but the presence of halogen atoms (Cl, F) increases its polarity. |

| Hydrogen Bond Donor | No | The molecule lacks hydrogen atoms bonded to highly electronegative atoms (O, N, F). |

| Hydrogen Bond Acceptor | Yes | The oxygen and halogen atoms can act as weak hydrogen bond acceptors. |

| Reactivity | High | The sulfonyl chloride group is highly electrophilic and reacts with nucleophiles, including water and alcohols.[1][2] |

The "Like Dissolves Like" Principle in Action

The fundamental principle governing solubility is "like dissolves like".[3][4][5] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are polar aprotic solvents. Given the polar nature of the sulfonyl chloride group, 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is expected to exhibit good solubility in these solvents.

-

Moderately Polar Solvents: Solvents such as Acetone, Ethyl Acetate, and Dichloromethane possess intermediate polarity.[6][7] These are likely to be effective solvents, balancing the polar sulfonyl chloride moiety and the less polar substituted benzene ring.

-

Nonpolar Solvents: Nonpolar solvents like Hexane and Toluene are less likely to be ideal solvents.[6][7] While the benzene ring offers some nonpolar character, the highly polar functional group will likely limit solubility.

-

Protic Solvents (Caution): Protic solvents like water, methanol, and ethanol are generally not suitable for dissolving sulfonyl chlorides for synthetic applications. The sulfonyl chloride group will react with the hydroxyl group of these solvents, leading to decomposition of the starting material into the corresponding sulfonic acid or ester.[1][2] This reactivity makes them unsuitable for anything other than specific quenching procedures.

Experimental Determination of Solubility: A Standardized Protocol

The following protocols provide a systematic approach to determining the solubility of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride. It is imperative that all work is conducted in a certified chemical fume hood, adhering to strict safety protocols.[2][8]

Materials and Equipment

-

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

-

A selection of anhydrous organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, DMSO)

-

Small vials with screw caps or stoppers (e.g., 4 mL)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer or magnetic stirrer with stir bars

-

Constant temperature bath or shaker

-

Glass pipettes and bulbs

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass vessels for gravimetric analysis or cuvettes for UV-Vis spectroscopy

-

Oven for drying

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Protocol 1: Qualitative Solubility Assessment

This rapid method helps to classify solubility into categories like "soluble," "partially soluble," or "insoluble."

-

Preparation: Add 1 mL of the selected anhydrous solvent to a small, dry vial.

-

Solute Addition: Add approximately 10 mg of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Addition (if soluble): If the initial amount dissolves, continue to add 10 mg portions, mixing after each addition, until a saturated solution (where solid material remains) is formed. Record the total mass added.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility.

-

Prepare a Saturated Solution: In a vial, add an excess amount of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride to a known volume (e.g., 2 mL) of the chosen anhydrous solvent. The amount should be more than what can dissolve, ensuring undissolved solid remains.

-

Equilibration: Cap the vial tightly and place it in a constant temperature shaker or use a magnetic stirrer. Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: Allow the undissolved solid to settle. To ensure complete separation, you may centrifuge the vial at a low speed.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the supernatant through a syringe filter into a pre-weighed, dry glass vessel.

-

Solvent Evaporation: Place the vessel in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight of the dissolved solid is achieved.

-

Calculation:

-

Weight of dissolved solute = (Final weight of vessel + residue) - (Initial weight of empty vessel).

-

Solubility (mg/mL) = Weight of dissolved solute (mg) / Volume of supernatant collected (mL).

-

Safety and Handling of Sulfonyl Chlorides

Sulfonyl chlorides are hazardous materials and must be handled with appropriate care.[2]

-

Corrosivity: 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is expected to be corrosive and can cause severe skin burns and eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield, along with a lab coat.[8]

-

Reactivity with Water: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[2] All experiments must be conducted using anhydrous solvents and under conditions that minimize exposure to moisture.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and alcohols, as these can cause vigorous or violent reactions.[9]

-

Work Area: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of any vapors.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any residual sulfonyl chloride carefully with a suitable nucleophile (e.g., a solution of sodium hydroxide) in a controlled manner before disposal.

Conclusion

While direct solubility data for 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride remains elusive in public domains, a predictive understanding based on its physicochemical properties combined with systematic experimental determination provides a clear path forward. The protocols detailed in this guide offer a reliable and safe methodology for researchers to generate the precise solubility data required for their work. By applying the principles of "like dissolves like" and adhering to rigorous experimental and safety procedures, scientists can effectively select solvents, optimize reaction conditions, and advance their research and development objectives.

References

-

Common Organic Solvents - Table of Properties. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

Solubility and Polarity. (n.d.). StudySmarter US. Retrieved February 12, 2026, from [Link]

-

Dickinson, R. (2011, February 14). Solubility Predictions based on Polarity [Video]. YouTube. [Link]

-

What are the safety precautions when handling Benzene Sulfonyl Chloride? (2025). O/p-Toluene Sulfonamide (OPTSA) | PTSE. Retrieved February 12, 2026, from [Link]

-

Common Solvent Properties. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved February 12, 2026, from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved February 12, 2026, from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Predicting Solubility. (n.d.). Rowan. Retrieved February 12, 2026, from [Link]

-

Solubility and intermolecular forces [Video]. (n.d.). Khan Academy. Retrieved February 12, 2026, from [Link]

-

Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 12, 2026, from [Link]

-

Video: Determining the Solubility Rules of Ionic Compounds. (2015, June 15). JoVE. Retrieved February 12, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 12, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 12, 2026, from [Link]

-

How would you test for solubility in a compound? (2019, February 20). Quora. Retrieved February 12, 2026, from [Link]

-

How dangerous is thionyl chloride? (2021, November 23). Reddit. Retrieved February 12, 2026, from [Link]

-

2-Chloro-6-fluoro-3-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

- 1. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Protocol for nucleophilic substitution of sulfonyl chlorides

Executive Summary

The formation of sulfonamides and sulfonate esters via sulfonyl chlorides is a cornerstone transformation in medicinal chemistry, essential for synthesizing pharmacophores (e.g., sulfa drugs, COX-2 inhibitors) and installing robust leaving groups (tosylates, mesylates).[1] While seemingly trivial, the reaction is plagued by competing hydrolysis, variable reactivity of the electrophile, and purification challenges. This guide moves beyond textbook definitions to provide a field-validated, mechanistic approach to sulfonylation, emphasizing nucleophilic catalysis and rigorous moisture control to ensure reproducibility and high yield.

Mechanistic Insight: The Sulfur Center

Unlike acyl chlorides, which react via a well-defined tetrahedral intermediate (addition-elimination), sulfonyl chlorides react at the tetra-coordinate sulfur atom. The mechanism lies on a continuum between a concerted

The Catalytic Imperative (DMAP):

For sterically hindered nucleophiles (secondary alcohols/amines), the direct attack is kinetically slow. The addition of 4-Dimethylaminopyridine (DMAP) is not merely basic; it is nucleophilic. DMAP attacks the sulfonyl chloride to form a highly electrophilic

Figure 1: Catalytic Cycle of DMAP-Mediated Sulfonylation

Caption: The DMAP catalytic cycle accelerates sulfonylation by generating a reactive sulfonylpyridinium species, bypassing the slower direct attack.

Critical Reaction Parameters

Success depends on balancing the electrophilicity of the sulfur center against the basicity of the medium.

Table 1: Solvent and Base Selection Matrix

| Parameter | Recommended | Context & Rationale |

| Solvent | DCM (Dichloromethane) | Standard. Excellent solubility for organic substrates; non-nucleophilic. Easy to remove. |

| THF (Tetrahydrofuran) | Alternative. Use for polar substrates. Warning: Ensure anhydrous; wet THF promotes rapid hydrolysis. | |

| Pyridine | Dual-Role. Acts as both solvent and base. Ideal for simple, robust reactions but difficult to remove completely during workup. | |

| Base | TEA (Triethylamine) | General Purpose. Cheap, effective.[2] Forms precipitate ( |

| DIPEA (Hünig's Base) | Steric Choice. Non-nucleophilic. Use when the substrate is sensitive to base-mediated side reactions. | |

| DMAP | Catalyst (0.1 - 0.2 eq). Mandatory for alcohols and hindered amines. Do not use as stoichiometric base (expensive, difficult workup). |

Master Protocol A: Synthesis of Sulfonamides

Primary Application: Drug Discovery (Library Synthesis)

Scope: Reaction of primary/secondary amines with aryl/alkyl sulfonyl chlorides.

Reagents:

-

Amine substrate (1.0 equiv)[3]

-

Sulfonyl Chloride (1.1 - 1.2 equiv)

-

Base: Pyridine (3.0 equiv) OR TEA (1.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM (

M concentration)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add the Amine and Solvent (DCM).

-

Base Addition: Add TEA (or Pyridine) via syringe. If the amine is an HCl salt, increase base to 2.5 equiv.

-

Cooling (Critical): Cool the mixture to 0°C using an ice bath. Sulfonylation is exothermic; heat promotes side reactions (disulfonylation).

-

Electrophile Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM and add dropwise to the amine solution over 10 minutes.

-

Note: Solid sulfonyl chlorides can be added directly if finely powdered, but solution addition is preferred for homogeneity.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of amine.

-

-

Quench: Add saturated aqueous

or water. -

Workup:

-

Dilute with DCM. Wash organic layer with 1M HCl (to remove excess pyridine/TEA/DMAP).

-

Caution: Do not use HCl if the product contains acid-sensitive basic heterocycles (e.g., pyridines, imidazoles). In such cases, use saturated citric acid or extensive water washes.

-

Wash with saturated

(removes unreacted sulfonyl chloride as sulfonate). -

Dry over

, filter, and concentrate.

-

Master Protocol B: Synthesis of Sulfonate Esters

Primary Application: Installing Leaving Groups (Tosylation/Mesylation)

Scope: Reaction of alcohols with sulfonyl chlorides.[4][5][6][7] Challenge: Alcohols are poorer nucleophiles than amines. Competitive hydrolysis is a major issue.

Reagents:

-

Alcohol substrate (1.0 equiv)

-

Sulfonyl Chloride (1.2 - 1.5 equiv)

-

Base: TEA (2.0 equiv)

-

Catalyst: DMAP (0.1 - 0.2 equiv) (Required)

-

Solvent: Anhydrous DCM

Step-by-Step Methodology:

-

Setup: Ensure strictly anhydrous conditions. Moisture will consume the sulfonyl chloride rapidly in the presence of DMAP.

-

Mixing: Combine Alcohol , TEA , and DMAP in DCM at 0°C .

-

Addition: Add Sulfonyl Chloride portion-wise or dropwise.

-

Why? High local concentration of sulfonyl chloride + DMAP + Water (trace) = Hydrolysis. Slow addition favors the reaction with the alcohol.

-

-

Incubation: Stir at 0°C for 30 mins, then warm to RT.

-

Time: Usually 4–12 hours. Hindered alcohols may require reflux (in DCM) or switching to 1,2-dichloroethane (DCE).

-

-

Workup (Specific for Esters):

-

Dilute with

or EtOAc (precipitates amine salts further). -

Wash with water, then dilute aqueous citric acid (pH 4-5).

-

Avoid: Strong basic washes (NaOH) can hydrolyze the newly formed sulfonate ester.

-

Dry and concentrate.[8]

-

Advanced Workflow: Parallel Synthesis Adaptation

For library generation, traditional workups are bottlenecks. Use solid-supported scavengers.

Figure 2: High-Throughput Sulfonylation Workflow

Caption: Solid-phase scavenging workflow eliminates liquid-liquid extraction, enabling rapid parallel synthesis of sulfonamides.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Fixes

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Substrate Sterics | Add DMAP (0.2 eq) or switch solvent to Pyridine (reflux). |

| Degraded Reagent | Sulfonyl chlorides hydrolyze to sulfonic acids over time. Check reagent quality (should be liquid/crystalline, not fuming/wet). | |

| Product Hydrolysis | Wet Solvents | Use freshly distilled DCM or molecular sieves. |

| R-Cl Formation (Alkyl Chloride) | Nucleophilic Attack by | In sulfonate ester synthesis, the chloride ion byproduct can attack the product ( |

| Bis-Sulfonylation | Excess Reagent | Primary amines can react twice ( |

Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood.

-

Exotherms: Reaction with amines is highly exothermic. Always cool large-scale reactions (>1g).

-

Pressure: Quenching with bicarbonate releases

. Vent separatory funnels frequently.

References

-

Nucleophilic Catalysis with DMAP

- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.

-

General Sulfonylation Protocols

-

De Luca, L. (2008).[2] Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (Context on Sulfonamide synthesis).

-

-

Schotten-Baumann Conditions (Green/Aqueous)

-

Mechanistic Studies on Sulfonyl Transfer

-

King, J. F., et al. (1992). The mechanism of hydrolysis of sulfonyl chlorides.[10] Journal of the American Chemical Society.

-

-

Preparation of Sulfonate Esters

Sources

- 1. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 6. fiveable.me [fiveable.me]

- 7. eurjchem.com [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride in Drug Discovery

Introduction: A Strategic Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride that offers medicinal chemists a versatile tool for molecular architecture. The unique substitution pattern—a sterically demanding ortho-fluoro group, an activating ortho-chloro group, and a modulating meta-methyl group—provides a scaffold to fine-tune lipophilicity, metabolic stability, and target engagement.

The primary application of this reagent lies in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The sulfonamide linkage is metabolically robust and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] This document provides a comprehensive guide to the utilization of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride, including detailed protocols, mechanistic insights, and safety considerations.

Chemical Properties and Reactivity Profile

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂FO₂S | Alfa Chemistry[2] |

| Molecular Weight | 243.08 g/mol | Alfa Chemistry[2] |

| CAS Number | 1706461-23-5 | Alfa Chemistry[2] |

| Appearance | White to off-white solid | Inferred from related compounds |

The reactivity of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is governed by the electrophilic nature of the sulfonyl sulfur, which is enhanced by the electron-withdrawing effects of the ortho-fluoro and ortho-chloro substituents.[3] However, the steric hindrance imposed by these ortho groups can influence the reaction kinetics, necessitating optimized reaction conditions for efficient coupling with amines.[4] The ortho-fluoro group, in particular, can modulate the conformational preference of the sulfonyl group, potentially leading to unique structure-activity relationships in the resulting sulfonamides.[4]

Core Application: Synthesis of 2-Chloro-6-fluoro-3-methylbenzenesulfonamides

The reaction of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride with a primary or secondary amine is a cornerstone transformation for accessing novel sulfonamide drug candidates. The resulting 2-chloro-6-fluoro-3-methylbenzenesulfonamide scaffold can be further elaborated to explore a diverse chemical space.[5]

General Reaction Scheme

Caption: General synthesis of N-substituted 2-chloro-6-fluoro-3-methylbenzenesulfonamides.

Experimental Protocols

Protocol 1: Standard Sulfonamide Synthesis

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

-

Amine of interest

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM (or THF) under a nitrogen atmosphere.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine or triethylamine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterization: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Microwave-Assisted Synthesis for Hindered Amines

For sterically hindered or less reactive amines, microwave irradiation can significantly accelerate the reaction.

Materials:

-

Same as Protocol 1, plus a microwave reactor and appropriate microwave vials.

Procedure:

-

Reaction Setup: In a microwave vial, combine the amine (1.0 eq), 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride (1.2 eq), and pyridine (2.0 eq) in a suitable solvent such as THF or 1,4-dioxane.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-60 minutes.

-

Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in Protocol 1.

Workflow for Sulfonamide Synthesis and Characterization

Caption: Standard workflow for the synthesis and purification of sulfonamides.

Safety and Handling

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a reactive compound and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

-

In Case of Contact: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Sterically hindered amine, low reactivity of amine. | Use microwave-assisted synthesis (Protocol 2), increase reaction temperature, or use a stronger, non-nucleophilic base like DBU. |

| Multiple Products by TLC | Side reactions, decomposition of starting material or product. | Ensure anhydrous conditions, add sulfonyl chloride slowly at low temperature, consider a different solvent. |

| Hydrolysis of Sulfonyl Chloride | Presence of water in reagents or solvent. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |

Conclusion

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamides in drug discovery. The protocols and guidelines presented in this document provide a solid foundation for its effective utilization. By understanding its reactivity and employing appropriate synthetic strategies, researchers can leverage this reagent to create diverse libraries of compounds for biological screening and accelerate the development of new therapeutic agents.

References

- Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.

- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- BenchChem. (2025). Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals.

- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.

- Kovács, T., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(11), 2581.

- Google Patents. (1963). Production of organic sulfonyl chlorides. US3108137A.

- Wang, L., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry, 88(3), 1630-1639.

- Google Patents. (2012). ARYLSULFONYLAMINO-6,7,8,9-TETRAHYDRO-5H-BENZOCYCLOHEPTEN-1-YLOXY-ACETIC ACIDS. US 2012/0309796 A1.

-

PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzenesulfonamide. Retrieved from [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Bioorganic Chemistry, 115, 105248.

- Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6449-6454.

- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- Google Patents. (1996).

- Ismalaj, E., et al. (2022).

- Google Patents. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. CN102617312A.

- Chen, C., et al. (2007). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 11(4), 752-755.

- BenchChem. (2025). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 5. 2-Chloro-6-fluoro-3-methylbenzenesulfonamide | C7H7ClFNO2S | CID 67529703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to Sulfonyl Chloride Coupling Reactions

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group, R-SO₂-NR'R'', is a cornerstone of modern medicinal chemistry and drug development. Its unique stereoelectronic properties—acting as a non-classical bioisostere of the amide bond, providing metabolic stability, and enabling strong hydrogen bonding interactions—have cemented its role in a vast array of therapeutics, from pioneering sulfa antibiotics to contemporary treatments for cancer, diabetes, and viral infections.[1][2][3] The most fundamental and widely practiced method for constructing this vital linkage is the coupling reaction between a sulfonyl chloride and a primary or secondary amine.[2][3][4]

This guide provides an in-depth exploration of the sulfonyl chloride coupling reaction, moving beyond a simple recitation of steps to explain the underlying principles, experimental nuances, and troubleshooting strategies. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this powerful transformation with precision and confidence.

The Reaction Mechanism: A Tale of Nucleophilic Attack

The formation of a sulfonamide is a classic example of nucleophilic substitution at a sulfur center. The reaction's efficiency is driven by the highly electrophilic nature of the sulfonyl sulfur atom, which is rendered electron-deficient by three strongly electronegative atoms: two oxygens and a chlorine.[4][5]

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.[5][6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.[5]

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion—an excellent leaving group—to re-form the sulfur-oxygen double bond.

-

Deprotonation: A base, either a second equivalent of the amine substrate or an added scavenger like pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and an ammonium salt byproduct.[3][4]

This final deprotonation step is crucial; it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[3]

Caption: Mechanism of Sulfonamide Formation.

Reaction Components: A Guide to Rational Selection

The success of a sulfonyl chloride coupling reaction hinges on the judicious selection of substrates, solvent, and base.

Substrate Scope

-

Nucleophiles: The reaction is most robust with primary and secondary aliphatic amines . Aromatic amines (anilines) are generally less nucleophilic and may require slightly more forcing conditions, such as elevated temperatures.[7] Sterically hindered amines can also exhibit lower reactivity.[8] Alcohols and phenols can also act as nucleophiles to form sulfonate esters (R-SO₂-OR'), though they are less reactive than amines and often require stronger bases (e.g., sodium hydride) or catalytic activation.[9][10][11]

-

Sulfonyl Chlorides: Both aromatic (e.g., tosyl chloride, nosyl chloride) and aliphatic (e.g., mesyl chloride, tresyl chloride) sulfonyl chlorides are widely used. Aromatic sulfonyl chlorides are generally more stable and easier to handle than their aliphatic counterparts.

Choosing the Right Base and Solvent

The base and solvent are not passive components; they actively influence reaction rate, yield, and purity. The primary consideration is to use anhydrous (dry) conditions , as sulfonyl chlorides are readily hydrolyzed by water to the corresponding unreactive sulfonic acid, which is a common cause of low yields.[8][12]

| Parameter | Common Choices | Key Considerations & Rationale |

| Solvent | Dichloromethane (DCM) Tetrahydrofuran (THF) Acetonitrile (MeCN) Pyridine | DCM is a good general-purpose, non-polar aprotic solvent. THF and MeCN are polar aprotic options suitable for a wide range of substrates. Pyridine can serve as both a basic catalyst and the solvent, though its removal can be challenging.[8][13] |

| Base | Tertiary Amines: Pyridine Triethylamine (TEA) DIPEA Inorganic Bases: K₂CO₃, NaHCO₃ | A base is required to neutralize the HCl byproduct.[3] Pyridine is a classic choice that can also act as a nucleophilic catalyst. TEA and DIPEA are stronger, non-nucleophilic bases often preferred to avoid side reactions.[13] Inorganic bases are used in biphasic (e.g., Schotten-Baumann) conditions or for substrates sensitive to organic bases.[14] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from an Amine

This protocol describes a standard laboratory-scale procedure for coupling an amine with a sulfonyl chloride using triethylamine as the base in dichloromethane.

Materials:

-

Primary or secondary amine (1.0 equiv)

-

Sulfonyl chloride (1.05-1.2 equiv)

-

Triethylamine (TEA, 1.5-2.0 equiv) or Pyridine (1.5-2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Ice bath

-

Standard glassware for aqueous workup and extraction

-

Drying agent (anhydrous Na₂SO₄ or MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1-0.5 M). Add the base (e.g., TEA, 1.5 equiv).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and minimize side-product formation.

-

Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 equiv) to the cooled solution. The addition should be done slowly, either portion-wise as a solid or dropwise as a solution in a small amount of anhydrous DCM.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the limiting starting material (usually the amine).[13]

-

Workup - Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine (to aid in drying).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[13]

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from a Phenol

This protocol outlines the formation of a sulfonate ester, which often requires slightly different conditions than sulfonamide synthesis due to the lower nucleophilicity of phenols.

Materials:

-

Phenol (1.0 equiv)

-

Sulfonyl chloride (1.1 equiv)

-

Pyridine (solvent and base) or TEA in DCM

-

Round-bottom flask with stir bar

-

Standard glassware for workup

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the phenol (1.0 equiv) in pyridine. Cool the mixture to 0 °C.

-

Addition: Slowly add the sulfonyl chloride (1.1 equiv).

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-12 hours.[15]

-

Workup: Pour the reaction mixture into ice-cold 2 M HCl. If a solid precipitates, it can be collected by vacuum filtration. If an oil forms, extract the mixture with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonate ester by recrystallization or column chromatography.

Workflow and Troubleshooting

A successful synthesis requires careful execution and the ability to diagnose issues as they arise.

Caption: General Sulfonyl Chloride Coupling Workflow.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride. 2. Poorly reactive amine/alcohol. 3. Insufficient base. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled materials.[8] 2. Increase reaction temperature or switch to a higher-boiling solvent (e.g., dioxane). Consider catalytic methods.[8] 3. Ensure at least 1.1 equivalents of base are used relative to the sulfonyl chloride. |

| Multiple Spots on TLC | 1. Unreacted starting materials. 2. Bis-sulfonylation of a primary amine. 3. Hydrolyzed sulfonyl chloride (sulfonic acid). | 1. Increase reaction time or temperature. Use a slight excess (1.1 equiv) of the sulfonyl chloride.[8] 2. Add the sulfonyl chloride slowly to the amine solution to maintain an excess of amine, favoring mono-sulfonylation.[8] 3. The sulfonic acid can often be removed by a basic aqueous wash (e.g., NaHCO₃ solution) during workup.[8] |

| Difficult Workup (Emulsions) | Poor phase separation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and help break the emulsion.[12] |

Conclusion

The coupling of sulfonyl chlorides with amines and other nucleophiles is a powerful and reliable method for synthesizing sulfonamides and sulfonate esters. By understanding the underlying mechanism, carefully selecting reaction components, and adhering to rigorous experimental technique, researchers can effectively harness this reaction to advance their synthetic campaigns. This guide serves as a foundational resource, providing both the protocols and the scientific rationale necessary for successful implementation and troubleshooting.

References

- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: Princeton University Chemistry Website.

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: .

-

Zheng, B., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). Available at: [Link].

-

Angewandte Chemie (International ed. in English). (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Available at: [Link].

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link].

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link].

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link].

-

Unknown Source. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link].

-

ResearchGate. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Available at: [Link].

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link].

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Available at: [Link].

-

DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link].

-

ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl.... Available at: [Link].

-

Wikipedia. (n.d.). Sulfonamide. Available at: [Link].

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link].

-

Beilstein-Institut. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link].

-

Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Available at: [Link].

-

Vaia. (n.d.). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. The sulfonate group is a good leaving group analogous to a halogen atom.. Available at: [Link].

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link].

-

Ngassa, F. N., et al. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Available at: [Link].

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link].

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link].

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. benchchem.com [benchchem.com]

- 3. Sulfonamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 11. vaia.com [vaia.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cbijournal.com [cbijournal.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent, particularly in aqueous environments. We will address common experimental challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride.

Q1: What is the primary stability concern for 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride in the presence of water?

A1: The primary stability concern is its susceptibility to hydrolysis.[1][2] Sulfonyl chlorides are reactive electrophiles that readily react with water, which acts as a nucleophile. This reaction is often the most significant cause of reagent decomposition and reduced yield in subsequent reactions.[1]

Q2: What are the chemical products of this hydrolysis reaction?

A2: The hydrolysis of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride yields the corresponding sulfonic acid (6-Chloro-2-fluoro-3-methylbenzenesulfonic acid) and hydrochloric acid (HCl).[3][4][5] The formation of HCl will progressively lower the pH of the aqueous medium.

Q3: How do temperature and pH influence the rate of hydrolysis?

A3: Both temperature and pH are critical factors.

-

Temperature: The rate of hydrolysis increases significantly with temperature. The compound is more stable in cold water, but decomposes in hot water.[3][5] For this reason, any necessary contact with water should be performed at low temperatures (e.g., 0-5 °C).

-

pH: The hydrolysis of sulfonyl chlorides is accelerated in basic (alkaline) conditions due to the presence of the more potent nucleophile, hydroxide ion (OH⁻).[6][7] The reaction still proceeds under neutral and acidic conditions, but generally at a slower rate.

Q4: I need to perform an aqueous workup. Can I still use this reagent?

A4: Yes, but with stringent precautions. The low solubility of many arylsulfonyl chlorides in water can offer a degree of protection against rapid hydrolysis, sometimes allowing them to precipitate directly from a reaction mixture.[8] If an aqueous workup is unavoidable, it must be performed quickly and at a low temperature to minimize decomposition.[1][9]

Q5: What are the observable signs of reagent decomposition?

A5: Decomposition can be identified through several indicators:

-

Appearance of a new, more polar spot on a TLC plate: This typically corresponds to the highly polar sulfonic acid byproduct.[1]

-

Gas Evolution: The formation of HCl gas may be observed.[1]

-

Color Change: The reaction mixture may develop a darker color, such as brown or black.[1]

-

Unexpected pH Drop: The generation of HCl will acidify the medium.

Q6: What are the best practices for storing 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride to ensure long-term stability?

A6: Proper storage is essential. The reagent should be stored in a tightly sealed container to protect it from atmospheric moisture.[10][11] It is best kept in a cool, dry, and dark environment, and for long-term storage, placing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[10][12]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered when using 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride.

| Problem | Potential Cause | Troubleshooting Step | Scientific Rationale & Expected Outcome |

| Low reaction yield; significant starting material remains. | Reagent Decomposition via Hydrolysis. | 1. Ensure all solvents and reagents are rigorously dried before use. Use anhydrous grade solvents. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture. | Sulfonyl chlorides are highly sensitive to water.[1] By eliminating water, the primary decomposition pathway is blocked, preserving the reagent's reactivity and leading to a higher yield. |

| Reaction is sluggish and yield is poor despite anhydrous conditions. | Thermal Decomposition. | 1. Review the reaction temperature. Many reactions with sulfonyl chlorides proceed efficiently at or below room temperature. 2. Consider running the reaction at a lower temperature (e.g., 0 °C). | Elevated temperatures can cause thermal decomposition of sulfonyl chlorides.[1] Lowering the temperature reduces the rate of this side reaction, improving the purity and yield of the desired product. |

| An unexpected, highly polar impurity is isolated as the main product. | Extensive Hydrolysis during Workup. | 1. Minimize the duration of the aqueous workup. 2. Perform the workup at low temperatures (ice bath). 3. Use brine (saturated NaCl solution) to decrease the solubility of the organic product and expedite phase separation. | The rate of hydrolysis is time and temperature-dependent.[3] By performing a rapid, cold workup, you minimize the contact time and energy available for the hydrolysis reaction, thus preserving the sulfonyl chloride product. |

| The pH of the unbuffered reaction mixture drops over time. | Slow Hydrolysis Producing HCl. | 1. If the desired reaction is acid-sensitive, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture. | The hydrolysis of the sulfonyl chloride produces stoichiometric amounts of HCl.[4] A non-nucleophilic base will scavenge this acid, preventing it from catalyzing unwanted side reactions or degrading sensitive functional groups. |

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for handling and analyzing the stability of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride.

Protocol 3.1: Quantitative Monitoring of Hydrolysis by HPLC

This protocol allows for the precise measurement of the reagent's stability in a specific aqueous solvent system over time.

Objective: To determine the rate of hydrolysis of 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride under defined conditions.

Materials:

-

6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Prepare a Stock Solution: Accurately weigh ~20 mg of the sulfonyl chloride and dissolve it in acetonitrile in a 20 mL volumetric flask. This is your non-aqueous stock solution.

-

Prepare the Reaction Medium: Prepare the desired aqueous-organic mixture (e.g., 50:50 acetonitrile:water) in a separate container and bring it to the desired experimental temperature (e.g., 25 °C).

-

Initiate the Hydrolysis: At time t=0, pipette a known volume of the stock solution into the reaction medium to achieve the target concentration (e.g., 100 µg/mL). Mix thoroughly.

-

Time-Point Sampling: Immediately take an aliquot (e.g., 1 mL) of the reaction mixture (this is the t=0 sample) and place it in an HPLC vial. Continue to take aliquots at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

-

HPLC Analysis: Analyze each sample by HPLC. Use a mobile phase gradient appropriate for separating the hydrophobic sulfonyl chloride from the hydrophilic sulfonic acid. Monitor at a suitable UV wavelength (e.g., 230 nm).

-

Data Analysis: Integrate the peak area of the 6-Chloro-2-fluoro-3-methylbenzenesulfonyl chloride peak at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for hydrolysis.

Caption: Workflow for monitoring hydrolysis via HPLC.

Section 4: Chemical Mechanism and Stability Data

The Mechanism of Hydrolysis

The hydrolysis of benzenesulfonyl chlorides in neutral water typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[7] A water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.

Caption: Generalized SN2 mechanism for sulfonyl chloride hydrolysis.

Summary of Factors Influencing Stability

| Factor | Effect on Stability | Scientific Rationale | Mitigation Strategy |

| Water/Moisture | High Impact | Water is the primary nucleophile for the hydrolysis decomposition pathway.[1] | Use anhydrous solvents; store under inert gas; minimize exposure to air. |

| Temperature | High Impact | Higher kinetic energy increases the frequency and success of collisions, accelerating the hydrolysis reaction rate.[3] | Conduct reactions and workups at low temperatures (0-25 °C). |

| High pH (Basic) | High Impact | The hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to rapid hydrolysis.[7] | Avoid basic conditions unless the sulfonyl chloride is the limiting reagent and is intended to react quickly. |

| Low pH (Acidic) | Low Impact | The reaction still occurs, but generally slower than in basic or neutral conditions. The HCl byproduct will self-acidify the medium. | No specific mitigation is usually needed unless other components are highly acid-labile. |

| Other Nucleophiles | Variable Impact | Alcohols, amines, and thiols will compete with water to react with the sulfonyl chloride, forming sulfonate esters, sulfonamides, etc.[13] | Ensure the purity of the reaction medium, removing unintended nucleophiles. |

Section 5: References

-

Wikipedia. (2023, December 2). Benzenesulfonyl chloride. Retrieved from [Link]

-

King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.

-

PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-